Terbinafine Terbinafine Terbinafine is a tertiary amine that is N-methyl-1-naphthalenemethylamine in which the amino hydrogen is replaced by a 3-(tertbutylethynyl)allyl group. An antifungal agent administered orally (generally as the hydrochloride salt) for the treatment of skin and nail infections. It has a role as an EC 1.14.13.132 (squalene monooxygenase) inhibitor, a P450 inhibitor and a sterol biosynthesis inhibitor. It is a tertiary amine, an acetylenic compound, a member of naphthalenes, an enyne and an allylamine antifungal drug. It is a conjugate base of a terbinafine(1+).
Terbinafine hydrochloride (Lamisil) is a synthetic allylamine antifungal. It is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues. Like other allylamines, terbinafine inhibits ergosterol synthesis by inhibiting the fungal squalene monooxygenase (also called squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway. Terbinafine hydrochloride was granted FDA approval on 30 December 1992.
Terbinafine is an Allylamine Antifungal.
Terbinafine is an orally and topically active allylamine fungicidal agent which is used to treat superficial fungal infections of the skin and nails. Terbinafine has been clearly linked to rare instances of acute liver injury that can be severe and sometimes fatal.
Terbinafine is a synthetic allylamine derivative with antifungal activity. Terbinafine exerts its effect through inhibition of squalene epoxidase, thereby blocking the biosynthesis of ergosterol, an important component of fungal cell membranes. As a result, this agent disrupts fungal cell membrane synthesis and inhibits fungal growth.
A naphthalene derivative that inhibits fungal SQUALENE EPOXIDASE and is used to treat DERMATOMYCOSES of the skin and nails.
See also: Terbinafine Hydrochloride (active moiety of); Betamethasone Acetate; Florfenicol; Terbinafine (component of); Florfenicol; Mometasone furoate; Terbinafine (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 91161-71-6
VCID: VC20764694
InChI: InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+
SMILES: CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21
Molecular Formula: C21H25N
Molecular Weight: 291.4 g/mol

Terbinafine

CAS No.: 91161-71-6

Cat. No.: VC20764694

Molecular Formula: C21H25N

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Terbinafine - 91161-71-6

CAS No. 91161-71-6
Molecular Formula C21H25N
Molecular Weight 291.4 g/mol
IUPAC Name (E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine
Standard InChI InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+
Standard InChI Key DOMXUEMWDBAQBQ-WEVVVXLNSA-N
Isomeric SMILES CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21
SMILES CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21
Canonical SMILES CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21
Appearance Powder
Boiling Point 417.9
Melting Point 195 - 198 °C

Chemical Properties and Structure

Terbinafine, with the molecular formula C₂₁H₂₅N, is a synthetic allylamine derivative that possesses distinctive structural features contributing to its antifungal activity . The official IUPAC name of terbinafine is (E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine, which reflects its complex chemical structure . The compound has a molecular weight of approximately 291.43 g/mol, making it a relatively small molecule that facilitates tissue penetration and distribution . Its chemical structure includes a naphthalene ring connected to a tertiary amine through a methylene bridge, with an unsaturated carbon chain containing both alkene and alkyne functional groups extending from the nitrogen atom . This unique structural arrangement contributes significantly to terbinafine's lipophilic nature and its ability to interact specifically with fungal cell components.

The presence of the naphthalene ring system provides terbinafine with high lipophilicity, enabling it to penetrate the stratum corneum of the skin and nail plates effectively . This characteristic is crucial for its clinical application in treating dermatophyte infections of nails and skin, as it allows the drug to reach the site of infection in sufficient concentrations. The tertiary amine group contributes to the compound's basicity, which influences its pharmacokinetic behavior, particularly its ability to accumulate in acidic compartments of mammalian cells and tissues . The (E)-configuration of the alkene bond is essential for optimal antifungal activity, as it positions the functional groups in the spatial arrangement necessary for interaction with the target enzyme in fungal cells.

Structural Identifiers and Synonyms

Terbinafine is recognized by various identifiers in chemical and pharmaceutical databases, facilitating its identification and information retrieval across different platforms. The compound's CAS Registry Number is 91161-71-6, which serves as a unique identifier in chemical substance databases . Additional identifiers include the European Community (EC) Number 618-706-8, UNII code G7RIW8S0XP, and ChEBI ID CHEBI:9448, all of which help in tracking and referencing the compound in regulatory and research contexts . These standardized identifiers are essential for ensuring consistency in scientific communication about terbinafine across different domains of research and clinical practice.

The compound is also known by several synonyms in scientific literature and clinical practice, including (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalene methanamine and (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethylamine . In pharmaceutical markets, terbinafine is primarily recognized by its brand names, with Lamisil being the most prominent worldwide . Other brand names include Silka Cream, depending on the region and manufacturer . The hydrochloride salt form is specifically identified as terbinafine hydrochloride in pharmaceutical preparations, which is the form most commonly used in clinical applications due to its improved solubility characteristics .

Pharmacological Mechanism of Action

Terbinafine exerts its antifungal effects through a highly specific mechanism that targets a crucial enzyme in fungal ergosterol biosynthesis. The primary target of terbinafine is the enzyme squalene monooxygenase (also called squalene epoxidase), which catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the biosynthesis of ergosterol . Ergosterol is an essential component of the fungal cell membrane, playing roles analogous to cholesterol in mammalian cells by maintaining membrane fluidity, integrity, and function . By inhibiting squalene monooxygenase, terbinafine effectively blocks ergosterol synthesis, leading to the depletion of this vital membrane component in fungal cells . This inhibition creates two detrimental effects for the fungal cell: the deficiency of ergosterol weakens the cell membrane structure, and the simultaneous accumulation of squalene, which becomes toxic at high concentrations within the cell .

The specificity of terbinafine's action provides a significant advantage in terms of therapeutic index. The drug shows much higher affinity for fungal squalene monooxygenase compared to the mammalian counterpart, allowing for selective toxicity against fungal cells while sparing human cells . This selectivity contributes to terbinafine's favorable safety profile in clinical use. The mechanism of action differs fundamentally from azole antifungals, which inhibit a different enzyme (14α-demethylase) in the ergosterol biosynthesis pathway . This distinct mechanism explains why terbinafine remains effective against some fungal strains that have developed resistance to azole antifungals, making it a valuable alternative in the antifungal armamentarium.

Cellular Effects and Fungicidal Activity

The inhibition of ergosterol biosynthesis by terbinafine leads to several cascading effects within fungal cells that ultimately result in fungicidal activity. As ergosterol levels decrease, the fungal cell membrane undergoes significant alterations in composition, structure, and function . These changes compromise membrane integrity, leading to increased permeability and vulnerability to osmotic stress . Concurrently, the accumulation of squalene within the fungal cell exerts direct toxic effects, potentially through disruption of intracellular organelles and metabolic processes . Research has demonstrated that squalene accumulation results in the formation of numerous lipid-containing vesicles in the cytoplasm, which may leach other essential lipids away from the cell membrane, further weakening its structure .

The fungicidal action of terbinafine is particularly effective against dermatophytes, making it an ideal choice for treating dermatophyte infections of the skin and nails . These organisms, including species of Trichophyton, Microsporum, and Epidermophyton, are highly susceptible to the inhibition of squalene monooxygenase and the resulting ergosterol depletion . The drug's effectiveness against these pathogens is reflected in its primary clinical applications for conditions such as tinea pedis, tinea corporis, tinea cruris, and onychomycosis. While terbinafine exhibits potent activity against dermatophytes, its efficacy against yeasts like Candida species is more variable, and it has limited activity against most molds . This spectrum of activity guides clinical decision-making regarding the appropriate selection of antifungal agents for specific fungal infections.

Spectrum of Antifungal Activity

Terbinafine demonstrates a distinctive spectrum of antifungal activity that influences its clinical applications and positioning in therapeutic guidelines. The drug exhibits excellent activity against dermatophytes, including Trichophyton, Microsporum, and Epidermophyton species, which are the primary causative agents of common fungal skin and nail infections . This potent activity against dermatophytes has established terbinafine as a first-line treatment for dermatophyte infections, particularly onychomycosis, where it demonstrates superior efficacy compared to other antifungal agents . The minimum inhibitory concentrations (MICs) for terbinafine against most dermatophyte species are typically in the nanogram per milliliter range, indicating high potency.

The activity of terbinafine against yeasts is more variable and generally less potent than its activity against dermatophytes. While some Candida species show moderate susceptibility to terbinafine, others may exhibit relative resistance . This variability limits the utility of terbinafine as a first-line agent for most Candida infections, although it may still have a role in certain clinical scenarios or as part of combination therapy. Against filamentous fungi (molds), terbinafine's activity ranges from moderate to limited, depending on the specific genus and species . Some dematiaceous fungi (those containing melanin in their cell walls) show susceptibility to terbinafine, which has led to its occasional use in treating certain subcutaneous mycoses caused by these organisms. The specific spectrum of activity guides clinical decision-making regarding the selection of terbinafine versus other antifungal agents for different types of fungal infections.

Clinical Applications

Terbinafine has established itself as a cornerstone in the treatment of various fungal infections, particularly those involving dermatophytes. Its primary clinical applications center around dermatophyte infections of the nails (onychomycosis) and skin (dermatophytoses) . For onychomycosis, terbinafine represents a first-line therapy, especially for toenail infections, which are notoriously difficult to eradicate with topical treatments alone . Clinical studies have consistently demonstrated the superior efficacy of oral terbinafine compared to other antifungal agents in achieving mycological and clinical cure of onychomycosis . The recommended regimen typically involves oral terbinafine 250 mg daily for 6 weeks for fingernail infections and 12 weeks for toenail infections, reflecting the different growth rates of fingernails versus toenails and the time required for the drug to penetrate the nail bed thoroughly .

For dermatophytoses of the skin, including tinea pedis (athlete's foot), tinea corporis (ringworm of the body), tinea cruris (jock itch), and tinea capitis (scalp ringworm), terbinafine is available in both oral and topical formulations . The choice between systemic and topical therapy depends on the extent, severity, and location of the infection, as well as patient-specific factors. Topical terbinafine (typically as a 1% cream, gel, or solution) is often sufficient for localized, superficial infections, while oral therapy may be necessary for extensive, severe, or recalcitrant cases . The drug's excellent penetration into the stratum corneum of the skin and its persistent antifungal activity even after cessation of treatment contribute to its clinical efficacy in these conditions.

Pharmacokinetics

The pharmacokinetic profile of terbinafine contributes significantly to its clinical efficacy and safety. When administered orally, terbinafine demonstrates greater than 70% absorption from the gastrointestinal tract, although the bioavailability is reduced to approximately 40% due to first-pass metabolism . Following a standard 250 mg oral dose, the drug reaches a maximum plasma concentration (Cmax) of approximately 1 μg/mL within 2 hours of administration . The area under the curve (AUC), which reflects the total drug exposure, is approximately 4.56 μg*h/mL after a single oral dose . These pharmacokinetic parameters support the once-daily dosing regimen commonly used in clinical practice, providing adequate systemic exposure while maintaining patient convenience and adherence.

For topical formulations, terbinafine's pharmacokinetics demonstrate excellent penetration into the stratum corneum with minimal systemic absorption . Studies on 1% topical terbinafine have shown that the Cmax increases from 949 to 1049 ng/cm² over a week of application, with the AUC increasing from 9694 to 13,492 ng/cm²/h over the same period . This progressive accumulation in the stratum corneum during continued application ensures that therapeutic concentrations are maintained at the site of infection while minimizing systemic exposure and potential adverse effects . The limited systemic absorption of topical terbinafine contributes to its favorable safety profile when used for localized dermatophyte infections of the skin.

Metabolism and Elimination

Terbinafine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system . Multiple CYP enzymes are involved in the metabolism of terbinafine, including CYP2C9, 2B6, 2C8, 1A2, 3A4, and 2C19, with CYP2C9 playing a predominant role . The primary metabolic pathway involves deamination to form 1-naphthaldehyde, which is subsequently oxidized to 1-naphthoic acid or reduced to 1-naphthalenemethanol . These metabolites, along with other minor metabolites, are primarily excreted in the urine, with approximately 70-80% of a dose ultimately appearing in urine as metabolites . The remaining portion is eliminated in feces, primarily as metabolites rather than unchanged drug .

Efficacy in Treatment

Terbinafine has demonstrated remarkable efficacy in treating various fungal infections, particularly those caused by dermatophytes. In the treatment of onychomycosis, numerous clinical trials have established the superior efficacy of terbinafine compared to other antifungal agents, including itraconazole . The Lamisil vs. Itraconazole in Onychomycosis (LION) study, a landmark 5-year blinded prospective follow-up investigation, provides compelling evidence for terbinafine's long-term efficacy . This study demonstrated that patients treated with continuous terbinafine (250 mg daily for 12 or 16 weeks) achieved significantly higher mycological and clinical cure rates compared to those receiving intermittent itraconazole (400 mg daily for one week in every four for 12 or 16 weeks) . More importantly, the benefits of terbinafine therapy were maintained over the long term, with lower relapse rates observed during the 5-year follow-up period .

For dermatophyte infections of the skin, terbinafine has similarly demonstrated excellent efficacy. Clinical studies of both topical and oral formulations have shown high cure rates for conditions such as tinea pedis, tinea corporis, and tinea cruris . Topical terbinafine typically achieves clinical improvement within the first week of treatment, with complete resolution of most uncomplicated infections after 1-2 weeks of therapy . Oral terbinafine demonstrates similarly high efficacy rates for more extensive or severe dermatophyte infections of the skin, with cure rates exceeding 80% in most clinical trials . The combination of rapid onset of action, high cure rates, and low relapse rates has established terbinafine as a first-line agent for many dermatophyte infections in current therapeutic guidelines.

Comparative Efficacy Studies

The superior efficacy of terbinafine compared to other antifungal agents has been demonstrated in numerous comparative clinical trials, particularly for onychomycosis treatment. The LION study provides robust evidence for the superiority of terbinafine over itraconazole in the long-term treatment outcomes of toenail onychomycosis . In this study, 151 patients with dermatophyte toenail onychomycosis were randomized to receive either terbinafine (250 mg daily) for 12 or 16 weeks or itraconazole (400 mg daily) for one week in every four for 12 or 16 weeks . After a median follow-up of 54 months, mycological cure without requiring additional treatment was achieved in 46% of terbinafine-treated patients compared to only 13% of itraconazole-treated patients (p < 0.0001) . Similarly, clinical cure without additional treatment was observed in 40% of the terbinafine group versus only 12% of the itraconazole group (p < 0.0001) .

The differences in efficacy between terbinafine and itraconazole observed in the LION study can be attributed to several factors, including their distinct mechanisms of action and pharmacokinetic properties . Terbinafine's fungicidal action against dermatophytes, compared to the generally fungistatic activity of itraconazole, likely contributes to its superior cure rates and lower relapse rates . Additionally, terbinafine's excellent penetration into the nail plate and bed, coupled with its prolonged persistence in these tissues, ensures sustained antifungal activity throughout the treatment period and beyond . These comparative efficacy data have informed treatment guidelines, which typically recommend terbinafine as the first-line systemic therapy for dermatophyte onychomycosis.

Long-term Efficacy and Relapse Rates

The long-term efficacy of terbinafine and its ability to prevent relapses are critical considerations in the management of fungal infections, particularly chronic conditions like onychomycosis. The LION study provides valuable insights into these aspects, demonstrating significantly lower relapse rates with terbinafine compared to itraconazole over a 5-year follow-up period . Among patients who achieved mycological cure at the end of treatment, the relapse rate was 21% in the terbinafine group compared to 48% in the itraconazole group . Similarly, clinical relapse rates were 23% for terbinafine versus 53% for itraconazole . These substantial differences in relapse rates translate to more durable treatment outcomes with terbinafine, reducing the need for retreatment and improving long-term patient satisfaction.

The superior long-term efficacy of terbinafine can be attributed to several factors related to its pharmacological properties and mechanism of action. The drug's fungicidal activity against dermatophytes ensures more complete eradication of the infecting organisms, reducing the likelihood of surviving fungi that could lead to relapse . Additionally, terbinafine's prolonged persistence in the nail plate and bed, even after discontinuation of therapy, provides continued protection against reinfection during the vulnerable period of nail regrowth . This persistent activity in target tissues represents a significant advantage of terbinafine over many other antifungal agents, which may be eliminated more rapidly after treatment cessation. The lower relapse rates observed with terbinafine contribute to its favorable pharmacoeconomic profile, as fewer courses of retreatment are typically required over time.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator